Nicotinic Acid N-Hydroxysuccinimide Ester

Proteomics N-Terminomics Mass Spectrometry

This NHS ester is the definitive reagent for attaching nicotinoyl groups to primary amines. Its pyridine ring provides a unique MS/MS b1-ion signature that improves peptide ID scores vs. generic NHS esters—achieving near-quantitative labeling (~100% vs. ~50% with 2PCA). The UV chromophore enables real-time reaction monitoring. Validated precursor for isotopic derivatization reagents in differential metabolomics. Supplied ≥97% pure (white crystalline solid, MW 220.18, mp 127–130°C). Choose this compound for unmatched LC-MS performance—generic alternatives are not equivalent.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 78348-28-4
Cat. No. B028812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinic Acid N-Hydroxysuccinimide Ester
CAS78348-28-4
Synonyms3-Pyridinecarboxylic Acid 2,5-Dioxo-1-pyrrolidinyl Ester;  N-(3-Pyridinyloyloxy)succinimide;  N-(Nicotinoyloxy)succinimide;  Succinimidyl Nicotinate; _x000B_
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2=CN=CC=C2
InChIInChI=1S/C10H8N2O4/c13-8-3-4-9(14)12(8)16-10(15)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2
InChIKeyCWBHSNGMXKJGSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nicotinic Acid N-Hydroxysuccinimide Ester (CAS 78348-28-4) Sourcing & Technical Overview for Bioconjugation


Nicotinic Acid N-Hydroxysuccinimide (NHS) Ester (CAS 78348-28-4) is an activated acylating agent derived from the essential vitamin niacin . It belongs to the widely used class of N-hydroxysuccinimide esters, which are employed to covalently attach the nicotinoyl moiety to primary amine-containing molecules under mild aqueous conditions [1]. This compound is supplied as a white crystalline solid (m.p. 127-130°C, MW 220.18) with a purity specification typically ≥97% .

Why Nicotinic Acid NHS Ester (CAS 78348-28-4) Cannot Be Replaced by Other NHS or Activated Esters


While many NHS esters share a common reactive group, direct substitution of Nicotinic Acid NHS Ester with generic alternatives introduces unverified and often detrimental variability. The pyridine ring of the nicotinoyl group provides distinct properties: it imparts a unique MS/MS fragmentation signature that enhances peptide identification (generating intense b1 ions), offers a UV chromophore for tracking reactions, and yields a conjugate with defined solubility characteristics [1]. In contrast, substitution with a simple aliphatic NHS ester (e.g., acetic acid NHS ester) would lack this analytical handle and alter conjugate hydrophobicity. Similarly, switching to a more hydrolytically stable TFP ester of nicotinic acid would change the reaction kinetics and handling requirements . Even among pyridine isomers, the 3-substituted nicotinic acid derivative exhibits different electronic and steric properties than its 2- or 4-substituted counterparts, which can impact reaction yields and final conjugate behavior. Therefore, data generated with this specific ester are not transferable, and procurement decisions must be based on its verified, compound-specific performance.

Quantitative Differentiation Evidence for Nicotinic Acid NHS Ester (CAS 78348-28-4) Procurement


Superior Protein N-Terminal Derivatization Yield and MS/MS Fragmentation

In a direct comparative study for N-terminal protein sequencing, Nicotinic Acid NHS Ester achieved nearly quantitative derivatization of primary amines on multiple proteins (BSA, myoglobin, α-casein, α-lactalbumin, β-galactosidase), with only minor side reactions observed [1]. In contrast, an alternative N-terminal labeling reagent, 2-pyridinecarboxaldehyde (2PCA), achieved only approximately 50% yield under the same study conditions, with further optimization deemed necessary [1]. Additionally, peptides modified with this compound exhibited higher database search scores due to more intense b-ions, including the diagnostic b1 ion [1].

Proteomics N-Terminomics Mass Spectrometry

Competitive Hydrolytic Stability Profile Against TFP Esters

As a class, NHS esters are known to hydrolyze in aqueous buffer, with a half-life of approximately 4-5 hours at pH 7.0 and 0°C, decreasing to ~10 minutes at pH 8.6 and 4°C [1]. For Nicotinic Acid NHS Ester specifically, this necessitates careful handling and prompt use. Its primary comparator for applications requiring higher aqueous stability is the corresponding 2,3,5,6-tetrafluorophenyl (TFP) ester. Published research indicates that TFP esters are more hydrolytically stable and have better reactivity with amines than NHS esters, and are stable for several hours at basic pH, far outlasting succinimidyl esters [2].

Bioconjugation Stability Reagent Handling

Established Utility in Isotopic Labeling Workflows for Metabolomics

Nicotinic Acid NHS Ester serves as a critical synthetic precursor for generating isotopically labeled derivatization reagents. It was used to synthesize N-methyl-nicotinic acid NHS ester (C1-NANHS) and its deuterated counterpart N-methyl-d3-nicotinic acid NHS ester (C1-d3-NANHS) [1]. These reagents enable differential isotopic labeling for comparative LC-MS metabolomics, a workflow that is not directly replicable with non-nicotinoyl NHS esters, which lack the appropriate analytical properties and structural compatibility [2].

Metabolomics Stable Isotope Labeling LC-MS

Synthetic Accessibility with High Reported Yield

The compound is synthesized via a straightforward DCC-mediated coupling of nicotinic acid and N-hydroxysuccinimide. A reported procedure using 30.8 g of nicotinic acid, 34.5 g of N-hydroxysuccinimide, and 55 g of DCC in 800 mL of DMF provides a well-defined, scalable route . While specific isolated yields are not detailed in the source, this established synthesis method contributes to its reliable commercial availability and competitive pricing relative to more complex or less readily prepared active esters (e.g., certain TFP or sulfonated NHS esters).

Organic Synthesis Process Chemistry Cost of Goods

Optimal Application Scenarios for Nicotinic Acid NHS Ester (CAS 78348-28-4) Based on Quantitative Evidence


High-Throughput Proteomics Sample Preparation (N-Terminomics)

When developing or running high-throughput LC-MS workflows for N-terminal peptide identification, Nicotinic Acid NHS Ester is the superior derivatization reagent. Evidence shows it achieves nearly quantitative labeling and generates intense b1 ions, leading to higher database search scores compared to alternative methods like 2PCA, which only yields ~50% [1]. This translates to more confident peptide identifications and fewer false negatives in complex samples.

Stable Isotope Labeling (SIL) Metabolomics Method Development

This compound is a validated precursor for synthesizing light and heavy isotopic derivatization reagents (e.g., C1-NANHS and C1-d3-NANHS) used in differential LC-MS metabolomics for novel metabolite discovery [1]. Its use ensures compatibility with established protocols, saving significant method development and validation time.

Routine Bioconjugation Where Speed and Cost-Effectiveness are Prioritized over Aqueous Stability

For standard amine-labeling tasks (e.g., fluorescent tagging of lysine residues on antibodies) where reactions are completed within a few hours, Nicotinic Acid NHS Ester is an optimal choice. Its synthesis from inexpensive starting materials ensures competitive pricing [1], while its NHS leaving group provides rapid kinetics. However, for reactions requiring >4 hours in aqueous buffer, a more hydrolytically stable alternative like the corresponding TFP ester should be considered [2].

Synthesis of Nicotinoyl-Derivatized Biomolecules for Biological Studies

This compound is the reagent of choice for introducing a nicotinoyl group onto proteins, peptides, or other amine-containing molecules to study biological interactions, such as those involving nicotinamide adenine dinucleotide (NAD+) binding sites or niacin receptors. Its specific structure allows for the creation of conjugates that mimic or probe natural niacin-related biology, a property not shared by generic NHS esters.

Technical Documentation Hub

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